

An In-depth Technical Guide to the Discovery and Development of OM-174

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Compound of Interest

Compound Name: OM-1700
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This technical guide provides a comprehensive overview of the discovery, development, and preclinical/clinical evaluation of OM-174, a synthetic analogue of lipid A. The document details its mechanism of action, summarizes key quantitative data from preclinical and clinical studies, outlines experimental protocols, and visualizes important biological pathways and workflows.

Introduction and Discovery

OM-174 is a synthetic triacylated analogue of lipid A, the biologically active component of lipopolysaccharide (LPS) found in the outer membrane of Gram-negative bacteria. The discovery of OM-174 stems from research into the immunomodulatory properties of lipid A and its potential as an anti-cancer agent.^{[1][2][3]} Natural lipid A is a potent activator of the innate immune system, primarily through Toll-like receptor 4 (TLR4), but its therapeutic use is limited by its high toxicity. The development of synthetic lipid A analogues like OM-174 aimed to separate the immunostimulatory effects from the toxic properties.

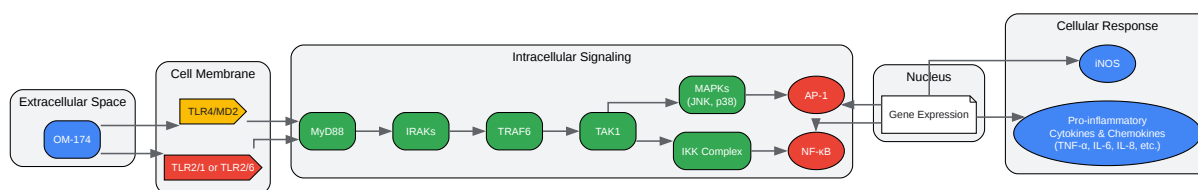
The synthesis of lipid A analogues is a complex process involving a convergent strategy with lipidated monosaccharides as building blocks. This typically involves a series of transformations including regioselective protecting group manipulation, lipidation, and

phosphorylation to create the desired disaccharide structure with specific acyl chain patterns. [1][4] While the exact synthesis protocol for OM-174 is proprietary, it is based on established methods for synthesizing lipid A derivatives. [1][4][5][6]

Mechanism of Action

OM-174 exerts its anti-tumor effects not through direct cytotoxicity to cancer cells, but by potently stimulating the host's innate immune system. [1][3] It is a dual agonist for Toll-like receptor 2 (TLR2) and Toll-like receptor 4 (TLR4). [1][2][3]

Activation of TLR2 and TLR4 on immune cells, such as macrophages and dendritic cells, initiates a downstream signaling cascade. This signaling is primarily mediated through the MyD88-dependent pathway, leading to the activation of transcription factors like NF- κ B and AP-1. [7][8][9][10][11] This, in turn, results in the production and secretion of a variety of pro-inflammatory cytokines and chemokines, including TNF- α , IL-6, IL-8, and IL-10. [1][2] The activation of the immune system also leads to the induction of inducible nitric oxide synthase (iNOS) and the infiltration of immune cells into the tumor microenvironment. [3] Furthermore, OM-174 has been shown to induce the migration and maturation of dendritic cells, a crucial step in initiating an adaptive immune response. [12]



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OM-174 Signaling Pathway via TLR2 and TLR4.

Preclinical Development

Preclinical studies of OM-174 have demonstrated its anti-tumor efficacy in various animal models.

In a key preclinical study, the efficacy of OM-174 was evaluated in a syngeneic rat model of peritoneal carcinomatosis.

- Experimental Protocol:
 - Animal Model: BDIX rats were used.[1][3]
 - Tumor Induction: Peritoneal carcinomatosis was induced by intraperitoneal injection of syngeneic PROb colon cancer cells.[1][3]
 - Treatment: OM-174 was administered intravenously.[4]
 - Endpoints: The primary endpoint was the regression of tumors and hemorrhagic ascites. [4]
- Results: Intravenous administration of OM-174 induced complete regression of tumors and hemorrhagic ascites in this model.[1][3][4]

OM-174 has also shown anti-tumoral effects in other experimental models, including colon and breast cancers, and melanoma.[3]

Clinical Development: Phase I Study

A Phase I clinical trial of OM-174 was conducted in patients with refractory solid tumors to determine its maximum tolerated dose (MTD), recommended Phase II dose (RP2D), and to assess its biological response.[1][2][13]

- Study Design: This was a Phase I, open-label, dose-escalation study.[1][13]
- Patient Population: Seventeen patients with histologically proven solid tumors that were refractory to conventional treatment were enrolled.[1][2]
- Treatment Regimen: Patients received OM-174 as an intravenous infusion twice weekly for a total of 5, 10, or 15 injections at doses of 600, 800, or 1000 $\mu\text{g}/\text{m}^2$. [1][2][13]

Table 1: Patient Demographics and Baseline Characteristics

Characteristic	Value
Number of Patients	17
Age (years), Median (Range)	60 (38-75)
Gender (Male/Female)	10/7
ECOG Performance Status 0/1	7/10
Primary Tumor Type	
Colorectal Cancer	5
Sarcoma	3
Melanoma	2
Gastrointestinal Stromal Tumor	2
Other	5

Data sourced from the Phase I clinical trial publication.[\[1\]](#)

Table 2: Dose Escalation and Dose-Limiting Toxicities (DLTs)

Dose Level ($\mu\text{g}/\text{m}^2$)	Number of Patients	Number of Cycles	DLTs
600	3	5	0
800	3	5	0
1000	3	5	0
1000	4	10	0
1000	4	15	0

Data sourced from the Phase I clinical trial publication.[\[1\]](#)

Table 3: Treatment-Emergent Adverse Events (All Grades, >10% of Patients)

Adverse Event	Frequency (n=17)	Percentage (%)
Chills	15	88
Fever	14	82
Nausea/Vomiting	11	65
Fatigue	9	53
Diarrhea	6	35
Headache	5	29

Data sourced from the Phase I clinical trial publication.[\[1\]](#)[\[2\]](#)

Table 4: Clinical Activity

Outcome	Number of Patients	Details
Disease Stabilization	3	Mean duration of 4 months. [1] [2]
Partial Response	0	
Complete Response	0	

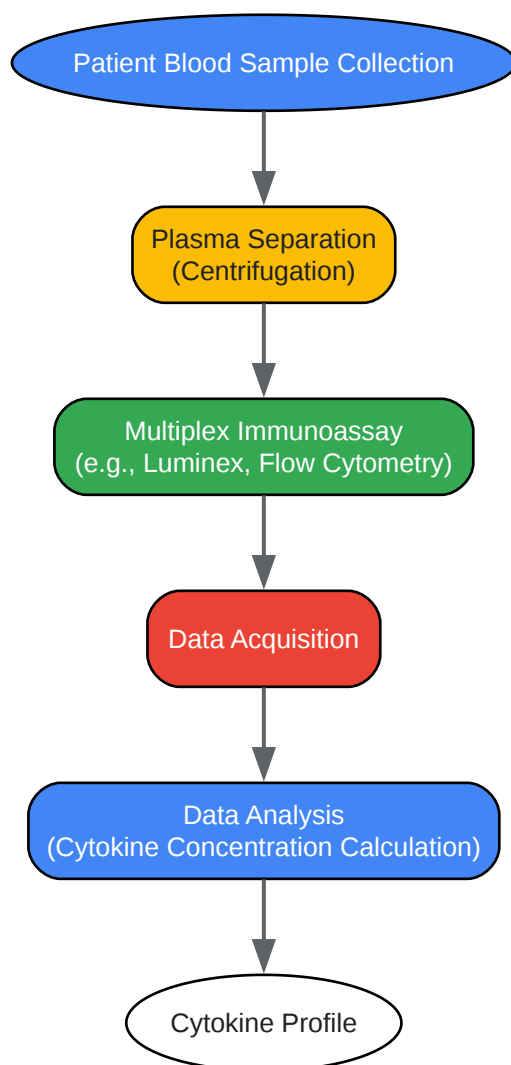
Data sourced from the Phase I clinical trial publication.[\[1\]](#)

The pharmacokinetic profile of OM-174 was characterized by a low distribution volume and clearance.[\[1\]](#)[\[2\]](#)

- **Cytokine Induction:** A peak in IL-8 and IL-10 concentrations was observed after each injection of OM-174. Peaks of TNF- α and IL-6 were detected after the first infusion and progressively decreased, suggesting the development of tolerance.[\[1\]](#)[\[2\]](#)
- **NK Cell Activity:** A progressive increase in the number and activity of Natural Killer (NK) cells was observed, but only in patients who received the 1000 $\mu\text{g}/\text{m}^2$ dose of OM-174.[\[1\]](#)[\[2\]](#)

Key Experimental Protocols

- Methodology: Blood samples were collected from patients at various time points before and after OM-174 infusion. Cytokine levels (TNF- α , IL-6, IL-8, IL-10) in the plasma were measured using a multiplexed immunoassay, such as a Luminex-based or flow cytometry-based assay.[14][15][16] These assays utilize antibody-coated beads to simultaneously quantify multiple cytokines in a small sample volume.

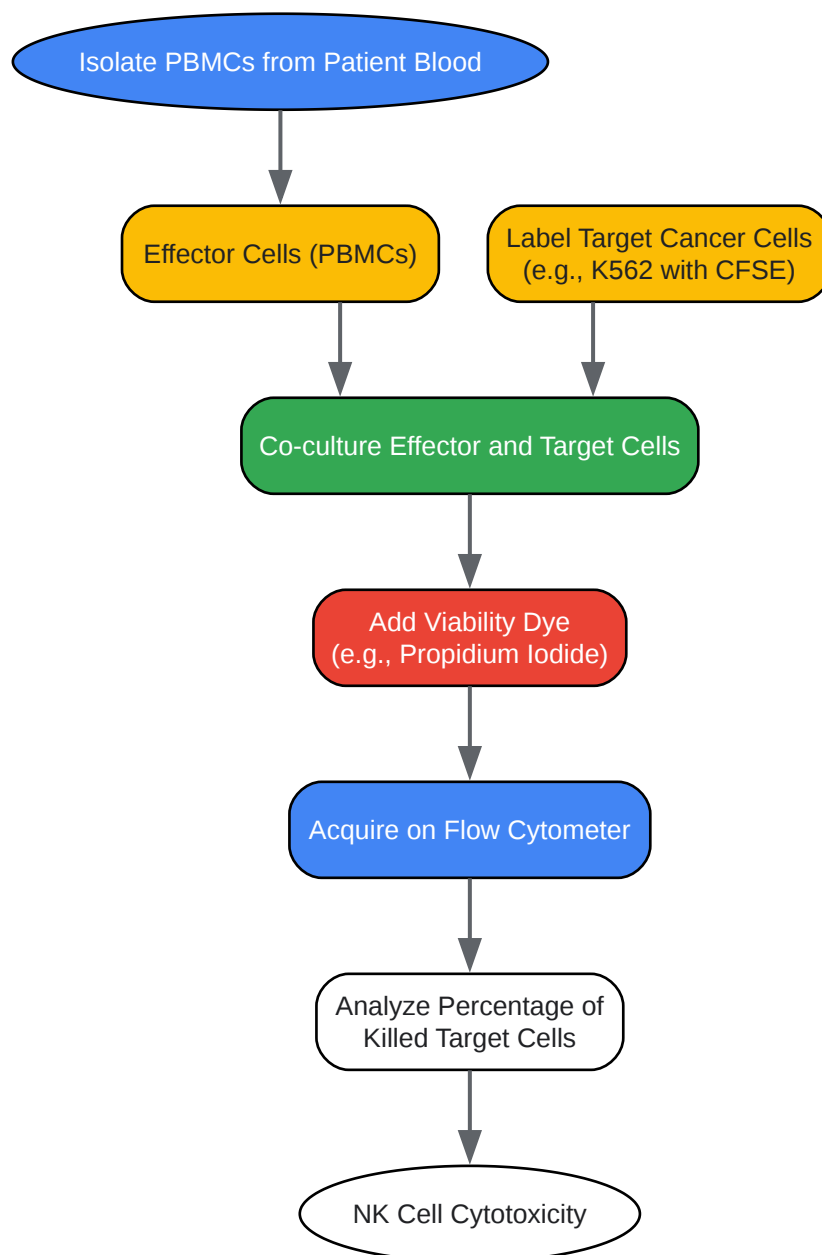


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Workflow for Multiplex Cytokine Analysis.

- Methodology: The cytotoxic activity of NK cells was assessed using a flow cytometry-based cytotoxicity assay.[17][18] This involves co-culturing patient-derived peripheral blood

mononuclear cells (PBMCs), containing NK cells, with a labeled target cancer cell line (e.g., K562 cells).[12][17] The percentage of killed target cells is then quantified by flow cytometry.



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Workflow for Flow Cytometry-based NK Cell Assay.

Conclusion and Future Directions

OM-174 is a promising lipid A analogue that has demonstrated an acceptable safety profile and biological activity in a Phase I clinical trial.[1][2] While the maximum tolerated dose was not

reached, the observed disease stabilization in some patients and the clear immunological response warrant further investigation.[1][2] Future studies are planned to explore OM-174 in combination with chemotherapy, as preclinical data suggest a strong synergistic anti-tumor effect.[1][2][3] The development of OM-174 represents a significant step in harnessing the power of the innate immune system for cancer therapy.

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